molecular formula C12H7N3O2S B8655328 Benzothiazole, 5-nitro-2-(3-pyridinyl)- CAS No. 61352-26-9

Benzothiazole, 5-nitro-2-(3-pyridinyl)-

Cat. No.: B8655328
CAS No.: 61352-26-9
M. Wt: 257.27 g/mol
InChI Key: BARHFYGIQWEEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole, 5-nitro-2-(3-pyridinyl)-, is a heterocyclic compound featuring a benzothiazole core substituted with a nitro group at the 5-position and a 3-pyridinyl moiety at the 2-position. The benzothiazole scaffold is renowned for its versatility in medicinal chemistry, with applications in enzyme inhibition, neuroprotection, and material science . This compound’s structural complexity positions it as a candidate for targeted therapeutic interventions, particularly in kinase or monoamine oxidase (MAO) inhibition .

Properties

CAS No.

61352-26-9

Molecular Formula

C12H7N3O2S

Molecular Weight

257.27 g/mol

IUPAC Name

5-nitro-2-pyridin-3-yl-1,3-benzothiazole

InChI

InChI=1S/C12H7N3O2S/c16-15(17)9-3-4-11-10(6-9)14-12(18-11)8-2-1-5-13-7-8/h1-7H

InChI Key

BARHFYGIQWEEDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole, 5-nitro-2-(3-pyridinyl)- typically involves the condensation of 2-aminothiophenol with 3-pyridinecarboxaldehyde, followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product.

  • Condensation Reaction

      Reactants: 2-aminothiophenol and 3-pyridinecarboxaldehyde

      Catalyst: Acidic catalyst (e.g., hydrochloric acid)

      Conditions: Reflux in ethanol or another suitable solvent

  • Nitration Reaction

      Reactants: Intermediate product from the condensation reaction and nitric acid

      Conditions: Controlled temperature (0-5°C) to prevent over-nitration

Industrial Production Methods

Industrial production of Benzothiazole, 5-nitro-2-(3-pyridinyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 5-nitro-2-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution

Major Products Formed

    Reduction: 5-Amino-2-(pyridin-3-yl)-1,3-benzothiazole

    Substitution: Various substituted benzothiazole derivatives depending on the substituents used

Scientific Research Applications

Benzothiazole, 5-nitro-2-(3-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzothiazole, 5-nitro-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Linker and Aromatic System Design

Benzothiazole derivatives often incorporate three key components (Table 1):

Component Role in Activity Example Compounds
Benzothiazole core Binds to enzyme substrate cavity 5-Nitro-2-(3-pyridinyl)-benzothiazole
Aromatic/heteroaromatic Stabilizes entrance cavity binding NPPB (phenylpropylamino)
Linker with H-bond sites Facilitates enzyme active-site interactions Piperazine-linked benzothiazoles

The 3-pyridinyl group in the target compound serves as both the aromatic system and a hydrogen-bond acceptor, contrasting with MAO-B inhibitors that use separate linkers (e.g., piperazine) to connect the benzothiazole core to aromatic rings .

Enzyme Inhibition Profiles

Kinase Inhibition

Benzothiazole derivatives with morpholine substituents (e.g., compound 1) show superior PI3Kβ inhibition, whereas the nitro and pyridinyl groups in the target compound may favor other kinases.

MAO-B Inhibition

Benzothiazole derivatives targeting MAO-B require a secondary amine linker (e.g., piperazine) for interaction with the enzyme’s catalytic site.

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